molecular formula C18H14F2O3S B1244643 Unii-pvd44GF6Y4

Unii-pvd44GF6Y4

Cat. No.: B1244643
M. Wt: 348.4 g/mol
InChI Key: ULFYMTMZNITFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-pvd44GF6Y4, also known as this compound, is a useful research compound. Its molecular formula is C18H14F2O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H14F2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C18H14F2O3S/c1-24(22,23)15-4-2-11(3-5-15)16-6-7-17(21)18(16)12-8-13(19)10-14(20)9-12/h2-5,8-10H,6-7H2,1H3

InChI Key

ULFYMTMZNITFSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)C3=CC(=CC(=C3)F)F

Synonyms

2-(3,5-difluorophenyl)-3-(4-(methylsulfonyl)phenyl)-2-cyclopenten-1-one
L 776,967
L 776967
L-776,967
L-776967

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-3-(4-(methylsulfonyl)phenyl)-2-cyclopenten-1-one (664 mg, 2.11 mmol), 3,5-difluorophenylboronic acid (832 mg, 5.27 mmol), tris(dibenzylideneacetone)dipalladium(0) (83 mg, 0.09 mmol), and triphenylphosphine (96 mg, 0.36 mmol) was added 40 mL of 3:1:1 toluene:n-propanol:water and the mixture was purged with nitrogen. After stirring 10 min, diethylamine (1.1 mL, 10.6 mmol) was added and the solution was heated to reflux for 4 h. The mixture was cooled and partitioned between 1M NaOH and EtOAc. The organic phase was washed with water, 1M HCl and brine, and dried over MgSO4. Purification by silica gel chromatography, eluting with 50% CH2Cl2 /hexanes, followed by crystallization from CH2Cl2 /ether/hexanes gave the title compound (223 mg).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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